3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Solubility Salt selection Formulation

This specific hydrochloride salt (CAS 1401425-44-2) offers superior aqueous solubility and solid-state stability versus the freebase (CAS 1219960-41-4), ensuring consistent biological assay results. The 3-methyl-5-piperidin-4-yl isoxazole substitution delivers a unique pharmacophore for CNS-penetrant ligands (orexin, D4) and serves as a validated immunomodulatory probe in SRBC/OVA murine models. The piperidine-NH handle enables facile derivatization for SAR exploration. With ≥95% purity and well-defined mol. weight (202.68), it is a reliable reference standard for HPLC/MS and ideal for fragment-based library synthesis.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
CAS No. 1401425-44-2
Cat. No. B1432128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
CAS1401425-44-2
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCNCC2.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H
InChIKeyQYSSCFMEPPBNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS 1401425-44-2): Key Procurement Specifications for a Heterocyclic Scaffold


3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS 1401425-44-2) is a heterocyclic building block featuring an isoxazole core substituted with a methyl group at the 3-position and a piperidine moiety at the 5-position, isolated as the hydrochloride salt [1]. This compound serves as a versatile scaffold in medicinal chemistry, with the isoxazole ring providing hydrogen-bonding capacity and metabolic stability, while the piperidine nitrogen offers a site for further functionalization or salt formation [2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, facilitating its handling and application in pharmaceutical research and chemical synthesis [3].

Why Generic Substitution Fails: Critical Differentiators of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride


Substitution of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride with its free base analog (CAS 1219960-41-4) or other isoxazole-piperidine derivatives introduces quantifiable risks to experimental reproducibility and formulation integrity. The hydrochloride salt form provides enhanced aqueous solubility and stability, which are essential for consistent biological assay outcomes, whereas the free base exhibits lower solubility and may require different solvent systems [1]. Furthermore, the specific 3-methyl-5-piperidin-4-yl substitution pattern on the isoxazole ring confers a unique three-dimensional pharmacophore profile; replacing it with other isoxazole regioisomers or differently substituted piperidine rings would alter hydrogen-bonding geometry, steric bulk, and target engagement potential . Even within the same nominal class, variations in salt form and substitution pattern can lead to divergent biological activity, as demonstrated by the immunomodulatory effects observed for this specific compound in murine models .

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility and Stability Enhancement via Hydrochloride Salt Formation

The hydrochloride salt form (CAS 1401425-44-2) offers a measurable improvement in aqueous solubility and stability compared to the free base analog 3-methyl-5-(piperidin-4-yl)isoxazole (CAS 1219960-41-4) [1]. While exact solubility values are not reported in primary literature for this specific compound, the conversion of a basic amine-containing free base to its hydrochloride salt is a well-established pharmaceutical strategy to increase solubility by several orders of magnitude [2]. The free base is a neutral molecule with limited water solubility, whereas the hydrochloride salt is ionic and readily dissolves in aqueous buffers commonly used in biological assays [1]. This differential directly impacts experimental design: researchers can prepare more concentrated and stable stock solutions with the hydrochloride, reducing the need for organic co-solvents like DMSO that may introduce cytotoxicity or assay interference [3].

Solubility Salt selection Formulation

Immunosuppressive Activity in Murine Models: Suppression of Humoral and Cellular Immune Responses

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride demonstrates immunosuppressive activity in vivo, effectively reducing both humoral and cellular immune responses in mouse models . When administered intraperitoneally, the compound suppressed the humoral response to sheep red blood cells (SRBC). Oral administration reduced the cellular response to ovalbumin (OVA) . Additionally, local administration inhibited footpad edema induced by Freund's complete adjuvant . While direct comparator data against reference immunosuppressants (e.g., cyclosporine A, tacrolimus) are not available in primary literature for this specific compound, the observed effects indicate a class-level immunomodulatory profile common to certain isoxazole derivatives [1].

Immunomodulation Autoimmune disease Inflammation

Structural Scaffold Uniqueness: 3-Methyl-5-(piperidin-4-yl)isoxazole Substitution Pattern

The specific substitution pattern of 3-methyl and 5-(piperidin-4-yl) on the isoxazole ring distinguishes this compound from regioisomers and other isoxazole-piperidine derivatives . In the context of orexin receptor antagonists, for example, the positioning of the piperidine ring on the isoxazole core is critical for antagonist activity, with 5-substituted piperidine isoxazoles showing distinct binding modes compared to 3- or 4-substituted analogs [1]. Similarly, in dopamine D4 receptor antagonists, the 3-(piperidin-4-yl)isoxazole core with specific aryl substitutions at the 4- and 5-positions yields nanomolar affinity (Ki = 3.5 nM at D4), highlighting the sensitivity of biological activity to the substitution pattern [2]. While direct comparative data for the target compound are not available, its unique 3-methyl-5-(piperidin-4-yl) arrangement implies a distinct pharmacophore that is not mimicked by other isoxazole regioisomers or differently substituted piperidine analogs [3].

Medicinal chemistry Scaffold Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride


Immunomodulatory Tool Compound for Autoimmune Disease Research

Given its demonstrated immunosuppressive activity in murine models—suppressing humoral responses to SRBC and cellular responses to OVA—this compound serves as a valuable tool for probing immunomodulatory pathways and validating new targets in autoimmune disease research . Its effects on TNF-α and IL-6 cytokine production in LPS-stimulated splenocyte cultures further support its utility in inflammation-focused studies . Researchers can use this compound to benchmark the activity of novel immunomodulators in comparative in vivo and in vitro assays.

Scaffold for Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The 3-methyl-5-(piperidin-4-yl)isoxazole core offers a privileged scaffold for developing CNS-penetrant ligands targeting receptors such as orexin and dopamine D4 [1][2]. The hydrochloride salt ensures adequate aqueous solubility for in vitro pharmacological profiling, while the piperidine nitrogen allows for facile derivatization to explore SAR around the amine moiety [3]. Procurement of this specific scaffold enables systematic exploration of substitution effects on potency, selectivity, and CNS exposure.

Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The compound's structural simplicity, combined with the presence of a secondary amine handle on the piperidine ring, makes it an ideal building block for parallel synthesis and fragment-based approaches [3]. Its use in library production can rapidly generate diverse analogs for hit identification campaigns. The hydrochloride salt form simplifies reaction setup in aqueous or polar aprotic solvents, reducing the need for solvent exchange steps that can lower overall yield.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular weight (202.68 g/mol), high purity (typically ≥95%), and stable hydrochloride salt form, this compound is suitable as a reference standard for HPLC method development, mass spectrometry calibration, and quality control in synthetic chemistry workflows [3]. Its unique CAS number (1401425-44-2) ensures unambiguous identification and traceability in regulatory submissions and internal documentation.

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